5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332528-88-7
VCID: VC3006809
InChI: InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H
SMILES: CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Molecular Formula: C15H16ClN5O
Molecular Weight: 317.77 g/mol

5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride

CAS No.: 1332528-88-7

Cat. No.: VC3006809

Molecular Formula: C15H16ClN5O

Molecular Weight: 317.77 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride - 1332528-88-7

Specification

CAS No. 1332528-88-7
Molecular Formula C15H16ClN5O
Molecular Weight 317.77 g/mol
IUPAC Name 5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H
Standard InChI Key CVIILMSRSAYXEH-UHFFFAOYSA-N
SMILES CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl
Canonical SMILES CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl

Introduction

Structural ComponentDescription
Pyrazolo[4,3-c]pyridine coreA bicyclic system with fused pyrazole and pyridine rings
Tetrahydro modificationReduction of the pyridine ring creating a partially saturated system
1-Methyl substitutionMethyl group attached to position 1 of the pyrazole ring
1,2,4-Oxadiazole ringA five-membered heterocycle containing 3 heteroatoms (2 N, 1 O)
3-Phenyl substituentPhenyl group attached to position 3 of the oxadiazole ring
Hydrochloride saltAddition of HCl to form a pharmaceutically relevant salt

Structural Significance and Comparison

The 1,2,4-oxadiazole ring system present in this compound is of particular interest in medicinal chemistry. This heterocyclic structure appears in various bioactive compounds and has been identified as a privileged structure in drug discovery. Similar 1,2,4-oxadiazole derivatives have demonstrated a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The pyrazolo[4,3-c]pyridine scaffold represents another pharmacologically relevant structure. The related compound 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (with a slight difference in the fusion position) has been studied and cataloged in chemical databases such as PubChem (CID 70701199) . The tetrahydro modification of the pyridine ring creates a more flexible structure compared to the fully aromatic system, potentially affecting binding interactions with biological targets.

ChallengeDescription
RegioselectivityControlling the position of substitution on the heterocyclic rings
StereochemistryManaging any stereochemical considerations in the tetrahydro portion
PurificationSeparation of the target compound from structurally similar byproducts
Scale-up issuesTranslating laboratory procedures to larger scale synthesis

Comparative Analysis with Related Compounds

To better understand the potential significance of 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride, a comparison with structurally related compounds is valuable.

Comparison with Other 1,2,4-Oxadiazole Derivatives

CompoundStructural DifferenceNotable Properties/Activities
5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazoleContains chloromethyl at position 5 instead of pyrazolopyridineShows excellent nematocidal activity against B. xylophilus (LC50 = 2.4 μg/mL)
5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazoleDifferent heterocyclic system (1,3,4-oxadiazole)Used as intermediate in synthesis of DP-IV inhibitors
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivativesLacks the 1,2,4-oxadiazole componentActive against MTB with IC50 as low as 21.8 μM against pantothenate synthetase

Structure-Property Relationships

The specific combination of structural elements in 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride likely confers unique properties:

  • The 1,2,4-oxadiazole ring provides metabolic stability and hydrogen bonding capabilities

  • The phenyl substituent offers opportunities for π-π stacking interactions with protein targets

  • The tetrahydropyrazolopyridine system introduces conformational flexibility

  • The 1-methyl group may enhance blood-brain barrier penetration and pharmacokinetic properties

Research Status and Future Directions

Challenges and Opportunities

The development of 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride as a potential therapeutic agent faces several challenges:

ChallengeOpportunity
Complex synthesisDevelopment of more efficient synthetic routes
Limited biological dataComprehensive screening against multiple targets
Physicochemical propertiesStructure modification to enhance drug-like characteristics
Selectivity concernsDesign of analogs with improved target selectivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator